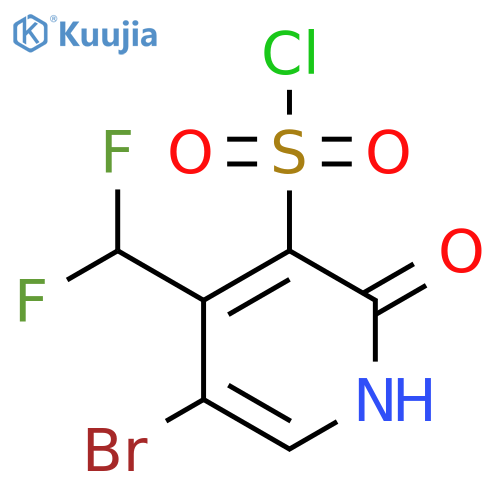

Cas no 1805246-08-5 (5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride)

5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride

-

- インチ: 1S/C6H3BrClF2NO3S/c7-2-1-11-6(12)4(15(8,13)14)3(2)5(9)10/h1,5H,(H,11,12)

- InChIKey: MHLOHWJFDZSBMN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CNC(C(=C1C(F)F)S(=O)(=O)Cl)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 465

- トポロジー分子極性表面積: 71.6

- 疎水性パラメータ計算基準値(XlogP): 1

5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058622-1g |

5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride |

1805246-08-5 | 97% | 1g |

$1,490.00 | 2022-04-01 |

5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chlorideに関する追加情報

Comprehensive Overview of 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride (CAS No. 1805246-08-5)

The compound 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride (CAS No. 1805246-08-5) is a highly specialized chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent, a difluoromethyl group, and a reactive sulfonyl chloride moiety, makes it a valuable building block for synthesizing novel bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and material science.

One of the most notable features of 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride is its versatility in organic synthesis. The presence of the sulfonyl chloride group allows for efficient coupling reactions, enabling the creation of sulfonamides, sulfonate esters, and other derivatives. These derivatives are often explored for their biological activity, particularly in the development of enzyme inhibitors and antimicrobial agents. The difluoromethyl group, known for its metabolic stability and lipophilicity, enhances the compound's utility in medicinal chemistry.

In recent years, the demand for fluorinated compounds like 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride has surged, driven by their prominence in drug design. Fluorine incorporation is a key strategy in modern pharmaceuticals, as it improves bioavailability and target binding affinity. This compound aligns with the growing trend of fluorine chemistry in drug development, addressing challenges such as drug resistance and off-target effects. Its bromine substituent further expands its reactivity profile, enabling cross-coupling reactions widely used in palladium-catalyzed transformations.

The synthesis and application of 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride also intersect with the broader field of heterocyclic chemistry. Pyridine derivatives are pivotal in designing molecules with tailored properties, from catalysts to luminescent materials. Researchers are particularly interested in how the hydroxypyridine core of this compound can be functionalized to create new materials with applications in optoelectronics and catalysis. This versatility makes it a subject of ongoing studies in academic and industrial laboratories.

From an environmental and regulatory perspective, the use of 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride is governed by stringent safety protocols to ensure responsible handling. While it is not classified as a hazardous material under most jurisdictions, proper storage and disposal practices are essential to minimize environmental impact. The compound's stability under controlled conditions makes it a reliable choice for large-scale applications, provided that standard laboratory safety measures are followed.

Looking ahead, the potential of 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride in green chemistry initiatives is an exciting area of exploration. Researchers are investigating solvent-free and catalytic methods to incorporate this compound into sustainable synthesis pathways. As the pharmaceutical industry shifts toward eco-friendly practices, intermediates like this are likely to play a critical role in reducing waste and energy consumption during production.

In summary, 5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride (CAS No. 1805246-08-5) represents a cutting-edge tool for chemists and researchers. Its multifaceted reactivity, combined with the strategic advantages of fluorine and bromine substituents, positions it at the forefront of innovation in drug discovery and material science. As scientific advancements continue, this compound is expected to unlock new possibilities in synthetic chemistry and beyond.

1805246-08-5 (5-Bromo-4-(difluoromethyl)-2-hydroxypyridine-3-sulfonyl chloride) 関連製品

- 2027896-66-6(2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)

- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)

- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)

- 933738-01-3((5-methoxy-1,3-benzothiazol-2-yl)methanamine)

- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)

- 1804834-66-9(4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)

- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)

- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)